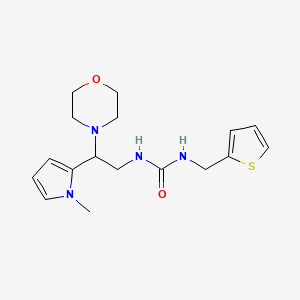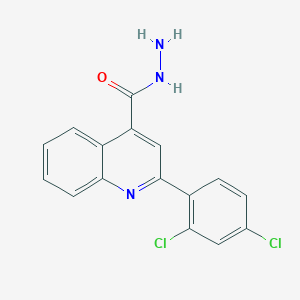
2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide" is a quinoline derivative, which is a class of compounds known for their wide spectrum of biodynamic activities and potential as therapeutic agents. Quinoline derivatives are synthesized through various reactions involving substituted quinolines and other chemical entities, often resulting in compounds with significant biological properties .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves condensation reactions or reactions with carbon disulphide and potassium hydroxide, followed by further reactions such as with hydrazine hydrate to yield the final compounds. For instance, the synthesis of a related compound, 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, was achieved by a condensation reaction between 1,2-phenylened
Applications De Recherche Scientifique
Antimicrobial Properties
2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial properties. Several studies have demonstrated the effectiveness of these compounds against a variety of microorganisms. For instance, compounds synthesized from quinoline-2-carbohydrazide showed significant antimicrobial activity against both gram-positive and gram-negative bacteria and fungi (Keshk et al., 2008; Vaghasiya et al., 2014; Faldu et al., 2014; Bello et al., 2017). Additionally, derivatives of quinoline-4-carbohydrazide exhibited potent antibacterial and anticancer properties in vitro, with specific compounds showing remarkable cytotoxicity against certain cancer cell lines (Adimule et al., 2014).
Structural and Material Sciences
The crystal structures of compounds derived from 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide have been determined and analyzed. Studies have highlighted the importance of structural motifs such as cage-type and π(quinoline)⋯π(quinoline) interactions in these compounds, providing insights into their potential applications in material sciences (de Souza et al., 2015).
Drug Synthesis and Pharmacological Properties
The derivatives of 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide have also been recognized for their pharmacological properties. Research has been conducted on the synthesis of novel heterocyclic compounds from these derivatives, exploring their biological activity, and identifying their potential as therapeutic agents (Mesiti et al., 2021). Further studies have explored the anti-inflammatory and analgesic activities of specific carboxamide derivatives, showing promising results in various biological evaluations (Khalifa et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-9-5-6-11(13(18)7-9)15-8-12(16(22)21-19)10-3-1-2-4-14(10)20-15/h1-8H,19H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLICOSXEYHZCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2527637.png)
![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2527639.png)
![N-(5-chloro-2-methoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2527641.png)
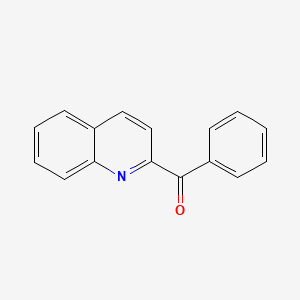

![Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B2527645.png)
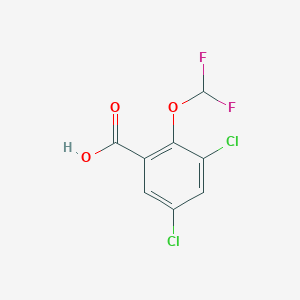
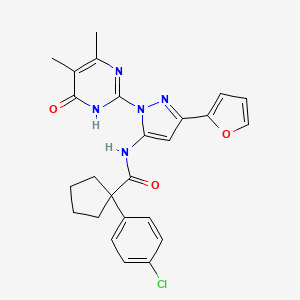

![4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2527649.png)
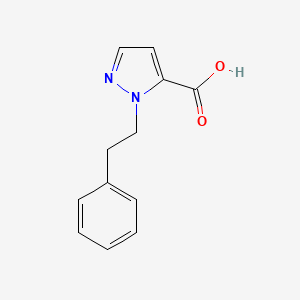
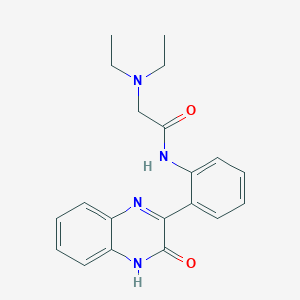
![1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527654.png)
